4-Cyclopropanecarbonyl-2-methylphenol 4-Cyclopropanecarbonyl-2-methylphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17762537
InChI: InChI=1S/C11H12O2/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8,12H,2-3H2,1H3
SMILES:
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol

4-Cyclopropanecarbonyl-2-methylphenol

CAS No.:

Cat. No.: VC17762537

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

4-Cyclopropanecarbonyl-2-methylphenol -

Specification

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
IUPAC Name cyclopropyl-(4-hydroxy-3-methylphenyl)methanone
Standard InChI InChI=1S/C11H12O2/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8,12H,2-3H2,1H3
Standard InChI Key BBIQUPXOGLYBNL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C(=O)C2CC2)O

Introduction

4-Cyclopropanecarbonyl-2-methylphenol is an organic compound classified under phenolic compounds. Its IUPAC name is often associated with variations, but the compound is characterized by a cyclopropanecarbonyl group attached to a 2-methylphenol structure. This unique structure suggests potential reactivity and applications in various fields, including chemistry and pharmaceuticals.

Synthesis Methods

The synthesis of 4-cyclopropanecarbonyl-2-methylphenol can be achieved through several methods, though detailed procedures are not extensively documented in the available literature. Generally, the synthesis involves the modification of phenolic compounds and the incorporation of a cyclopropanecarbonyl group.

Chemical Reactions and Mechanism of Action

4-Cyclopropanecarbonyl-2-methylphenol participates in various chemical reactions typical for phenolic compounds, including potential involvement in condensation reactions and interactions with other organic molecules. The mechanism of action primarily involves its reactivity due to the presence of the phenolic hydroxyl group and the cyclopropanecarbonyl moiety.

Data Tables

Given the limited availability of specific data on 4-cyclopropanecarbonyl-2-methylphenol, the following table provides general information on phenolic compounds, which might be relevant:

PropertyGeneral Phenolic Compounds4-Cyclopropanecarbonyl-2-methylphenol
Molecular FormulaVaries (e.g., C6_{6}H5_{5}OH for phenol)Not consistently reported (e.g., C11_{11}H12_{12}O2_{2})
Molecular WeightVaries (e.g., 94.11 g/mol for phenol)Approximately 176.21 g/mol or 232.28 g/mol
Boiling PointVaries (e.g., 181.7°C for phenol)Not specified
Synthesis MethodsVarious methods involving aromatic ringsNot extensively documented
Chemical ReactionsCondensation reactions, oxidationPotential involvement in similar reactions
ApplicationsAntioxidants, pharmaceuticals, materials sciencePotential applications in similar fields

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator